

A Comparative Guide to ^1H and ^{13}C NMR Spectral Analysis of Substituted Thiiazoles

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Compound of Interest

Compound Name: 4-Methyl-5-vinylthiazole

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This guide provides a comprehensive comparison of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for a variety of substituted thiiazoles, supported by experimental data from peer-reviewed research. Detailed methodologies for NMR analysis are included to facilitate the replication and application of these techniques in your own research.

Introduction to NMR Spectroscopy of Thiiazoles

Thiazole rings are a common structural motif in many biologically active compounds and pharmaceutical drugs.^[1] NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the thiazole ring are highly sensitive to the nature and position of substituents, providing valuable information about the electronic environment and molecular structure. This guide will delve into the characteristic ^1H and ^{13}C NMR spectral features of substituted thiiazoles, offering a comparative analysis of data for different substitution patterns.

Experimental Protocols

High-quality NMR spectra are contingent upon proper sample preparation and data acquisition. The following is a generalized protocol for the ^1H and ^{13}C NMR analysis of substituted thiazole compounds.^[2]

Sample Preparation

- Sample Weighing: Accurately weigh 5-25 mg of the substituted thiazole for ^1H NMR and 50-100 mg for ^{13}C NMR analysis.[2]
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) is a common choice for many organic compounds.[2] The choice of solvent can influence chemical shifts.
- Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[2]
- Filtration: To ensure spectral quality by removing particulate matter, filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.[2]
- Sample Volume: The final volume of the solution in the NMR tube should be between 4.0 and 5.0 cm in height.[2]
- Capping and Cleaning: Securely cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.[2]

Data Acquisition

The following are general guidelines for setting up 1D ^1H and ^{13}C NMR experiments on a standard Fourier Transform NMR spectrometer.[2]

- Instrument Setup: Insert the prepared NMR sample into the spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity for sharp spectral lines.[2]
- Acquisition Parameters:
 - Spectral Width (SW): Set a spectral width that encompasses all expected proton or carbon signals. A typical range for ^1H NMR is 12-16 ppm.[2]

- Number of Scans (NS): For ^1H NMR of a sufficiently concentrated sample, 16 to 64 scans are often adequate.[2] Due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus, a significantly larger number of scans is required for ^{13}C NMR to achieve a good signal-to-noise ratio.[2]
- Acquisition Time (AQ): An acquisition time of 3-4 seconds is typical for high-resolution ^1H spectra.[2]
- Relaxation Delay (d1): This is the time between scans. For quantitative measurements, d1 should be at least 5 times the longest T_1 relaxation time of the nuclei being observed.[2]

- Data Acquisition: Start the acquisition process.
- Data Processing: After acquisition, the Free Induction Decay (FID) is processed. This involves:
 - Fourier Transform (FT): Converts the time-domain data (FID) into the frequency-domain data (spectrum).
 - Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.
 - Baseline Correction: Correct any distortions in the baseline of the spectrum.
 - Integration: Integrate the signals to determine the relative ratios of the protons.
 - Peak Picking: Identify the chemical shifts of the peaks.

^1H NMR Spectral Data of Substituted Thiazoles

The chemical shifts of the protons on the thiazole ring are influenced by the electronic effects of the substituents. The H5 proton of the thiazole ring typically appears as a singlet in the range of 7.1-7.2 ppm when the C2 and C4 positions are substituted.[1] Aromatic protons attached to substituents will appear as multiplets in the aromatic region (typically 7.4-8.2 ppm).[1]

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Representative Substituted Thiazoles

Compound	H2	H4	H5	Other Protons	Solvent	Reference
d/Substituent						
Thiazole	8.88 (dd)	7.92 (dd)	7.33 (dd)	-	CDCl ₃	[3][4]
2-Amino-4-phenylthiazole	-	-	6.77 (s)	7.2-7.4 (m, 5H, Ar-H), 5.1 (br s, 2H, NH ₂)	DMSO-d ₆	[5]
2-Phenylthiazole-4-carbaldehyde	-	8.2 (s)	8.4 (s)	7.5-8.0 (m, 5H, Ar-H), 10.1 (s, 1H, CHO)	CDCl ₃	N/A
2-(5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-phenylethane	-	-	7.1 (s)	7.4-7.9 (m, 10H, Ar-H), 4.4 (s, 2H, CH ₂), 4.8 (s, 2H, S-CH ₂)	CDCl ₃	[1]
N-(4-phenylthiazol-2-yl)acetamide	-	7.2 (s)	-	7.3-7.8 (m, 5H, Ar-H), 2.2 (s, 3H, CH ₃), 12.1 (s, 1H, NH)	DMSO-d ₆	N/A
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles	-	-	6.22-7.50 (s)	7.85-8.43 (s, 1H, =CH-N), Aromatic protons in expected regions	Various	[6]

Note: Chemical shifts are reported in ppm downfield from TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).

¹³C NMR Spectral Data of Substituted Thiazoles

The ¹³C NMR chemical shifts of the thiazole ring carbons are also sensitive to substituent effects. The C2, C4, and C5 carbons of the thiazole ring in 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles resonate in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively.[6] For 2,3,4-trisubstituted thiazoles, the C2, C4, and C5 carbons have been observed at approximately 164.14 ppm, 135.13 ppm, and 94.49 ppm, respectively.[7]

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) of Representative Substituted Thiazoles

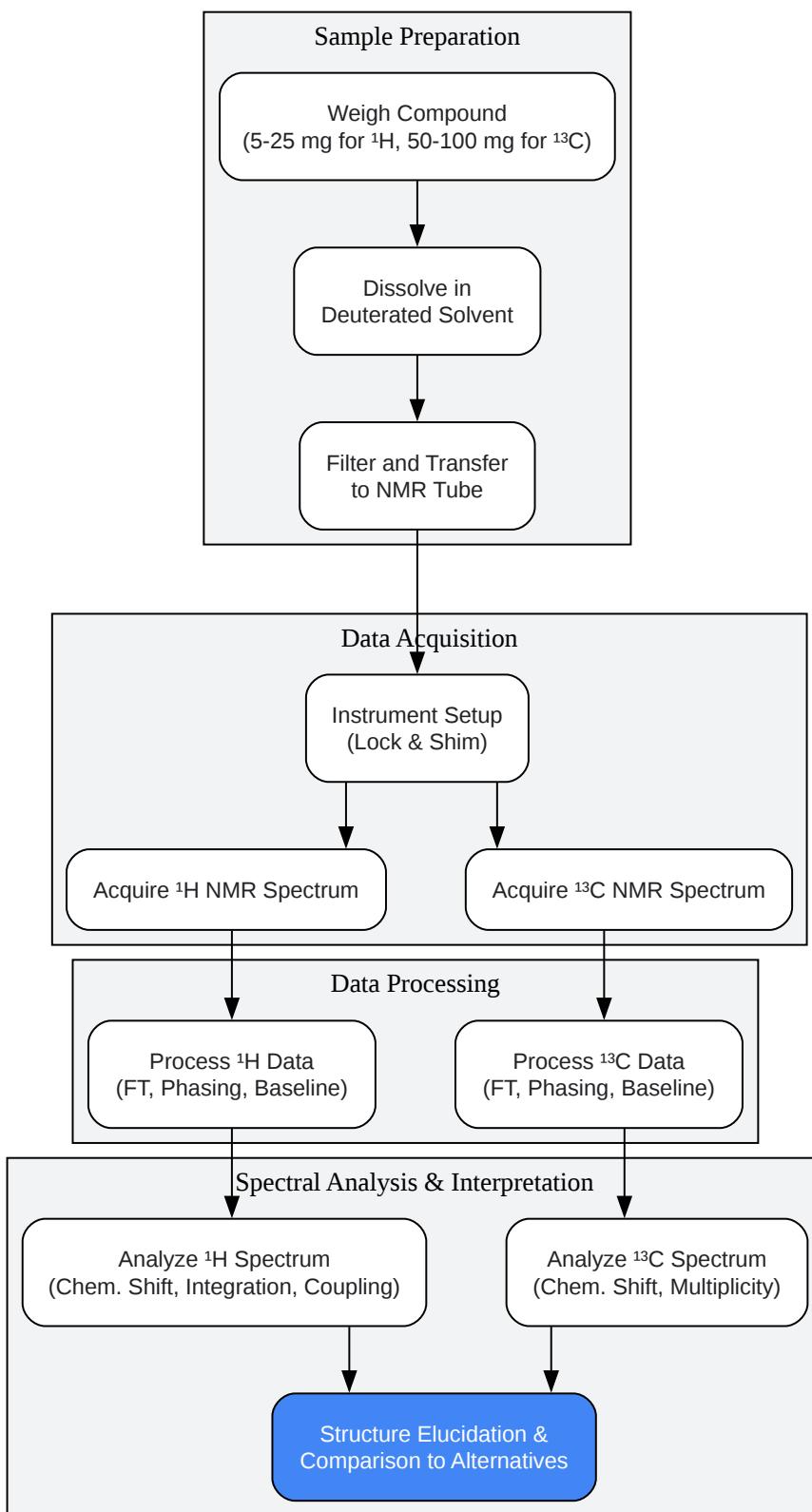
Compound	C2	C4	C5	Other Carbons	Solvent	Reference
Substituent						
Thiazole	153.4	143.7	115.2	-	CDCl ₃	N/A
2-Amino-4-phenylthiazole	167.9	150.7	102.1	Phenyl carbons in the range of 125-135	DMSO-d ₆	[8]
2-(5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-phenylethanol	169.0	150.0	109.0	127.0, 128.8, 129.0, 131.0, 131.5, 132.0, 135.0, 165.0, 169.0, 183.0, 32.0, 35.0	CDCl ₃	[1]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles	168.3– 170.6	148.8– 160.9	101.8– 104.5	Azomethine e carbon at 135.5– 148.3; Aromatic carbons in expected regions	Various	[6]
2-Imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones	161.10	148.37	104.61	Benzylidene CH ₂ at 48.06; OCH ₃ at 55.14; Aromatic carbons at 114.02–	Various	[9]

				159.02; C=S at 177.64		
2,4- Disubstitut- ed Thiazole	166.7	145.7	110.9	C=O at 166.7; CH ₃ at 18.9; N- CH ₃ at 34.0; CH ₂ at 30.1	DMSO-d ₆	[10]

Note: Chemical shifts are reported in ppm downfield from TMS.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the ¹H and ¹³C NMR spectral analysis of a novel substituted thiazole.

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Caption: Workflow for ^1H and ^{13}C NMR spectral analysis of substituted thiophenes.

Conclusion

The ^1H and ^{13}C NMR spectra of substituted thiazoles provide a rich source of information for structural determination. The chemical shifts of the thiazole ring protons and carbons are diagnostic and are significantly influenced by the electronic nature of the substituents. By comparing the experimental data presented in this guide with their own results, researchers can confidently assign the structures of novel thiazole derivatives. The provided experimental protocols offer a solid foundation for obtaining high-quality NMR data, which is crucial for accurate spectral analysis.

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